2-Quinoxalinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-57-2 | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxyquinoxaline | |
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| Record name | 2-Hydroxyquinoxaline | |
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| Record name | 2(1H)-Quinoxalinone | |
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| Record name | 2(1H)-Quinoxalinone | |
| Source | EPA DSSTox | |
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| Record name | Quinoxalin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2 Hydroxyquinoxaline
Established Synthetic Routes for 2-Hydroxyquinoxaline
2-Hydroxyquinoxaline, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agricultural chemicals like quinalphos (B1678678), and dyes. google.comallindianpatents.com Its synthesis has been approached through several methodologies, each with distinct advantages and reaction mechanisms. The primary synthetic pathways involve the condensation of o-phenylenediamine (B120857) with α-dicarbonyl compounds or their equivalents, such as glyoxylic acid and chloroacetic acid. google.comgoogle.comresearchgate.net
Condensation Reactions of o-Phenylenediamine with α-Dicarbonyl Compounds
A fundamental and widely employed method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This reaction provides a direct route to quinoxaline derivatives. In the context of 2-hydroxyquinoxaline synthesis, a suitable α-dicarbonyl compound is reacted with o-phenylenediamine. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline core. The presence of a hydroxyl group at the 2-position is achieved by selecting an appropriate α-dicarbonyl reactant that facilitates its introduction. This method is valued for its versatility in allowing for the synthesis of a wide range of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the dicarbonyl compound.
Glyoxylic Acid Method for 2-Hydroxyquinoxaline Synthesis
A prominent and efficient one-step method for the preparation of 2-hydroxyquinoxaline involves the reaction of o-phenylenediamine with glyoxylic acid. google.comallindianpatents.com This approach is noted for its high purity and yield of the final product. google.com Glyoxylic acid serves as the α-dicarbonyl equivalent in this condensation reaction. chemicalbook.com
The reaction is typically carried out in a lower aliphatic alcohol solvent, such as methanol or ethanol, without the need for a catalyst. google.com Optimal reaction temperatures are generally low, ranging from -20°C to 50°C, with a preferred range of -5°C to 20°C, and more specifically -2°C to 5°C. google.com The process involves the gradual addition of o-phenylenediamine, either as crystals or dissolved in a solvent, to a solution of glyoxylic acid in the alcohol. google.com The amount of glyoxylic acid used is typically between 0.8 to 1.3 molar equivalents based on the o-phenylenediamine. google.com The reaction is often exothermic and proceeds rapidly. google.com Stirring is continued for a period to ensure the completion of the reaction, after which the product precipitates and can be collected by filtration. google.com
Table 1: Optimization of Reaction Conditions for Glyoxylic Acid Method
| Parameter | Condition | Purity (%) | Yield (%) | Reference |
| Temperature | 4°C to 6°C, then 50°C | 93.4 | 71.6 | google.com |
| Temperature | -2°C to 2°C | 99.5 | 99.0 | google.com |
| Solvent | Methanol | 99.6 | 90.6 | google.com |
| Solvent | Ethanol | 99.4 | 90.2 | google.com |
| Catalyst | Acetic Acid | 96.0 | 80.0 | google.com |
In cases where substituted o-phenylenediamines are used, the regioselectivity of the condensation reaction becomes a critical factor. A regioselective one-step process for synthesizing 2-hydroxyquinoxaline involves reacting 1,2-phenylenediamine with an excess amount of glyoxylic acid, its monohydrate, or a 2,2-dialkoxyacetic acid at a low temperature. google.com By slowly adding a solution of the 1,2-phenylenediamine to the solution of the glyoxylic acid derivative, the desired regioselective product can be obtained. google.com This control over the addition sequence is crucial for directing the cyclization to the desired position, especially when the benzene (B151609) ring of the o-phenylenediamine is asymmetrically substituted.
High purity of 2-hydroxyquinoxaline is essential, particularly for its use in the synthesis of agrochemicals where impurities can affect the stability of the final product. google.com The glyoxylic acid method inherently produces a high-purity product. google.com However, further purification can be achieved through recrystallization. One method involves dissolving the crude product in a mixed solvent of N,N-dimethylformamide, diethylene glycol, or N-methyl pyrrolidone and methanol in the presence of a reducing agent like sulfur dioxide, sodium hypophosphite, or potassium borohydride. google.com This process helps to remove colored impurities and converts the fine-powder crude product into white crystals. google.com Another approach involves dissolving the crude 2-hydroxyquinoxaline in a dilute sodium hydroxide solution to form the soluble sodium salt, followed by treatment with activated carbon for decolorization, and then acidification with acetic acid to precipitate the purified product. google.com Yields for the glyoxylic acid method are typically high, often exceeding 90%. google.com
Chloroacetic Acid Method
An older, alternative route to 2-hydroxyquinoxaline is the chloroacetic acid method. google.com This synthesis involves the initial ring condensation of o-phenylenediamine with chloroacetic acid to form 2-hydroxy-3,4-dihydroquinoxaline. google.com This intermediate is then oxidized to 2-hydroxyquinoxaline. The oxidation can be carried out using hydrogen peroxide or by air in an alkaline solution. google.com The resulting 2-hydroxyquinoxaline sodium salt is subsequently acidified with an acid like hydrochloric acid to yield the final product. google.com While this method is established, it has been reported to produce a product of lower purity and yield (around 40-50%) compared to the glyoxylic acid method. google.com However, process improvements to this route have been reported to increase the yield to over 80%. google.com
Table 2: Comparison of Synthetic Methods for 2-Hydroxyquinoxaline
| Method | Key Reactants | Typical Yield (%) | Product Purity | Reference |
| Glyoxylic Acid Method | o-Phenylenediamine, Glyoxylic Acid | 90.6 - 99.0 | High (e.g., 99.6%) | google.comgoogle.com |
| Chloroacetic Acid Method | o-Phenylenediamine, Chloroacetic Acid | 40 - 50 (can be >80 with improvements) | Lower (e.g., 95.3%) | google.com |
Other Condensation Reactions
The most prevalent method for synthesizing the 2-hydroxyquinoxaline core is through the condensation of o-phenylenediamines with α-dicarbonyl compounds or their synthetic equivalents. A variety of substrates and conditions have been explored to optimize this key ring-forming reaction.
One of the most direct and industrially significant methods involves the reaction of o-phenylenediamine with glyoxylic acid in a lower aliphatic alcohol solvent, such as methanol. google.comallindianpatents.comgoogle.com This process is typically conducted at low temperatures, ranging from -5°C to 20°C, and proceeds efficiently without the need for a catalyst, affording 2-hydroxyquinoxaline in high purity and yields often exceeding 90%. google.comgoogle.com
A historically important route, known as the chloroacetic acid method, involves the initial condensation of o-phenylenediamine with chloroacetic acid to generate an intermediate, 2-hydroxy-3,4-dihydroquinoxaline. google.comallindianpatents.com This intermediate is subsequently oxidized using agents like hydrogen peroxide or air in an alkaline solution to yield the aromatic 2-hydroxyquinoxaline product. google.comallindianpatents.com While early iterations of this method reported yields around 40-50%, process improvements have since increased the yield to over 80%. google.com
Other variations of this condensation strategy employ different dicarbonyl synthons. For instance, the condensation of o-phenylenediamine with butyl glyoxalate in refluxing ethanol provides 2-hydroxyquinoxaline in excellent yields of up to 94%. allindianpatents.com Similarly, reactions with derivatives of mesoxalic acid (2-oxomalonic acid) also lead to the formation of the quinoxaline ring system. sapub.org
| Reactant 2 | Key Conditions | Yield | Reference |
|---|---|---|---|
| Glyoxylic Acid | Methanol, -5°C to 20°C, no catalyst | >90% | google.comgoogle.com |
| Chloroacetic Acid (followed by oxidation) | Two steps: Condensation then oxidation (e.g., H₂O₂) | >80% (improved) | google.com |
| Butyl Glyoxalate | Ethanol, reflux | 94% | allindianpatents.com |
| Ethyl-2-oxo-propanoate | Methanol | Good | sapub.org |
Green Chemistry Approaches in 2-Hydroxyquinoxaline Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of 2-hydroxyquinoxaline and its derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Microwave-assisted organic synthesis represents a significant advancement in this area. The condensation of o-phenylenediamine with glyoxal (B1671930) can be achieved under solvent-free conditions by microwave irradiation at 160 watts for as little as 60 seconds, producing quinoxaline derivatives in high yields. This method offers advantages such as extremely short reaction times, mild conditions, and adherence to green chemistry protocols.
The use of environmentally benign and recyclable reaction media is another key strategy. Polyethylene glycol-400 (PEG-400) has been successfully employed as a non-toxic, water-soluble, and reusable solvent for the synthesis of quinoxaline derivatives. ripublication.com Its use facilitates easy product separation and solvent recovery. ripublication.com
Furthermore, the development of heterogeneous catalysts allows for milder reaction conditions and catalyst recycling. Alumina-supported heteropolyoxometalates have been used to catalyze the condensation of o-phenylenediamines and 1,2-diketones at room temperature, providing good yields and the ability to reuse the catalyst multiple times without significant loss of activity. nih.gov
Atom-economic approaches, such as transfer hydrogenative condensation, offer an elegant green alternative. An iron-catalyzed, one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been reported. nih.gov In this process, the alcohol acts as a hydrogen donor and the nitro group as a hydrogen acceptor, with water being the sole byproduct, thus avoiding the need for external oxidants or reductants. nih.gov
| Green Approach | Description | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free condensation of o-phenylenediamine and glyoxal. | Extremely fast (60s), high yield, solvent-free. | |
| Eco-friendly Solvent | Use of Polyethylene glycol-400 (PEG-400) as a recyclable medium. | Non-toxic, recyclable, easy product isolation. | ripublication.com |
| Heterogeneous Catalysis | Alumina-supported heteropolyoxometalates catalyze condensation at room temperature. | Mild conditions, reusable catalyst. | nih.gov |
| Transfer Hydrogenation | Iron-catalyzed condensation of 2-nitroanilines and vicinal diols. | Atom-economic, water is the only byproduct, no external redox reagents. | nih.gov |
Derivatization and Functionalization of the 2-Hydroxyquinoxaline Core
The 2-hydroxyquinoxaline (or its tautomer, quinoxalin-2(1H)-one) core is a versatile scaffold for chemical modification. nih.gov Derivatization allows for the fine-tuning of its physicochemical and biological properties. Functionalization can occur at several positions, including the N1-nitrogen, the C2-oxygen, and, most commonly, the C3-position of the heterocyclic ring. Direct C-H functionalization at the C3 position has emerged as a particularly efficient and cost-effective strategy for synthesizing a wide range of derivatives. nih.gov
Oxidation of the nitrogen atoms within the quinoxaline ring system yields quinoxaline N-oxides, a class of compounds with unique reactivity and significant biological activities. nih.gov The N-oxide moiety enhances the molecule's interaction with biological targets and can act as a prodrug feature. nih.gov The oxidation of 2-hydroxyquinoxaline derivatives with reagents such as hydrogen peroxide can lead to the formation of these N-oxide structures. rsc.org
Quinoxaline 1,4-dioxides are a prominent subclass of N-oxides. While direct oxidation of a pre-formed quinoxaline can be challenging, several synthetic strategies build the 1,4-dioxide-containing ring system from acyclic or alternative heterocyclic precursors.
The most significant preparative route is the Beirut reaction, which involves the condensation of benzofuroxans (benzofurazan N-oxides) with compounds possessing an active methylene group, such as enols or enamines. nih.govmdpi.com For instance, the cyclization of a benzofuroxan with a malonic ester in the presence of a base like sodium hydride can produce a 2-hydroxyquinoxaline 1,4-dioxide derivative in high yield. mdpi.com
Another classical method involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. When α-ketoaldehydes are used as the dicarbonyl component, 2-hydroxyquinoxaline 1,4-dioxides are formed as the main products in good yields. nih.gov
| Synthetic Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Beirut Reaction | Benzofuroxan + Malonic Ester | Efficient cyclization to form the quinoxaline 1,4-dioxide ring. | nih.govmdpi.com |
| Condensation | o-Benzoquinone Dioxime + α-Ketoaldehyde | Direct formation of 2-hydroxyquinoxaline 1,4-dioxides. | nih.gov |
The presence of the two N-oxide groups significantly activates the quinoxaline ring, facilitating a variety of chemical transformations that are otherwise difficult to achieve. nih.gov This enhanced reactivity allows for extensive diversification of the quinoxaline 1,4-dioxide scaffold.
Nucleophilic Aromatic Substitution: The di-N-oxide fragment activates the quinoxaline core towards nucleophilic attack. Halogen atoms on the benzene ring, particularly at the C6 and C7 positions, can be readily displaced by nucleophiles such as amines. This reaction is regioselective, with substitution at C6 often favored due to electronic conjugation with electron-withdrawing groups at the C2 position. nih.gov
Side-Chain Modifications: Functional groups attached to the quinoxaline 1,4-dioxide ring can be readily transformed. For example, a 2-acetyl group can undergo condensation with aldehydes to form chalcones, which are precursors to other heterocyclic systems. nih.gov A 2-methyl group can be reacted to form enamines, which are versatile synthetic intermediates. nih.gov
Rearrangement Reactions: The Curtius rearrangement can be employed for the synthesis of 2-amino quinoxaline 1,4-dioxide derivatives. This involves the conversion of a quinoxaline-2-carboxylic acid ester to an azide, which then rearranges upon heating in the presence of an alcohol or amine to yield carbamates or ureas, respectively. mdpi.com
Electrophilic Substitution: The benzene ring can also be functionalized. For example, reaction of a quinoxaline-2-carbonitrile 1,4-dioxide with chlorosulfonic acid, followed by treatment with ammonia, leads to the introduction of a sulfamide group onto the phenyl moiety. nih.gov
Alkylation: The quinoxalin-2(1H)-one core can be alkylated at various positions. Direct C3-alkylation has been achieved through modern synthetic methods. A photocatalytic three-component reaction using an iridium catalyst allows for the introduction of difluoroalkyl groups at the C3 position. nih.gov Additionally, an O₂-mediated hydroxyalkylation of the C3-position has been reported using alkylboronic acids. researchgate.net
Acylation: Acyl groups can also be introduced at the C3 position. An unusual C3-acetylation of quinoxalin-2(1H)-one has been developed using PEG-400 as both the solvent and the source of the acetyl group. rsc.org This silver-catalyzed reaction proceeds via the aerobic oxidative cleavage of C-C and C-O bonds in PEG-400 to generate an acetyl radical, which then couples with the quinoxalinone core. rsc.org
Nitration: The direct nitration of 2-hydroxyquinoxaline involves electrophilic aromatic substitution on the fused benzene ring. The reaction's regioselectivity is influenced by the electronic effects of the heterocyclic portion and the reaction conditions. Studies on related N-heterocycles, such as tetrahydroquinoline, show that nitration is highly dependent on whether the ring nitrogen is protonated (under strong acidic conditions) or protected. researchgate.net For quinoxalin-2(1H)-one, the pyrazinone ring is generally electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. Nitration, typically requiring strong acids, would be expected to occur at the C6 or C7 positions, though achieving high regioselectivity can be challenging. researchgate.netgoogle.com
Halogenation and Other Substitutions
The quinoxalin-2(1H)-one core lends itself to a variety of substitution reactions, allowing for the introduction of diverse functional groups at different positions. Halogenation is a key transformation, providing precursors for further functionalization through cross-coupling reactions. Beyond halogenation, other substitutions such as alkylation, arylation, and amination have been extensively explored to modify the properties of the parent molecule.
One common approach to halogenation involves the use of phosphorus oxychloride (POCl₃) to convert the hydroxyl group of 2-hydroxyquinoxaline into a chloro group, yielding 2-chloroquinoxaline. This transformation is a crucial step in the synthesis of many quinoxaline derivatives, as the chlorine atom can be readily displaced by various nucleophiles. For instance, refluxing 3-substituted styryl-quinoxalin-2(1H)-ones with POCl₃ affords the corresponding 2-chloro derivatives researchgate.net.
Bromination of the quinoxalin-2(1H)-one scaffold has also been reported. For example, the bromination of 3-ethylquinoxalin-2(1H)-one using bromine can lead to the formation of an α-bromoethyl derivative at the 3-position researchgate.net.
Beyond halogenation, the nitrogen at the 1-position and the carbon at the 3-position are common sites for substitution. Alkylation of the nitrogen can be achieved using alkyl halides in the presence of a base. For example, 1,3-diethyl-1H-quinoxalin-2-one can be synthesized by the alkylation of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in the presence of potassium hydroxide researchgate.net. The C3-position can be functionalized through various C-H activation strategies, including arylation and alkylation, often employing hypervalent iodine reagents as promoters or oxidants nih.gov.
The following table summarizes selected halogenation and other substitution reactions of 2-hydroxyquinoxaline derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 3-Substituted styryl-quinoxalin-2(1H)-one | POCl₃, reflux | 2-Chloro-3-substituted styryl-quinoxaline | Chlorination | researchgate.net |
| 3-Ethylquinoxalin-2(1H)-one | Br₂ | 3-(α-Bromoethyl)quinoxalin-2(1H)-one | Bromination | researchgate.net |
| 3-Ethylquinoxalin-2(1H)-one | C₂H₅Br, KOH, dioxane, reflux | 1,3-Diethyl-1H-quinoxalin-2-one | N-Alkylation | researchgate.net |
| Quinoxalin-2(1H)-one | Diaryliodonium salts | 3-Arylquinoxalin-2(1H)-one | C3-Arylation | nih.gov |
| Quinoxalin-2(1H)-one | Unactivated alkenes, TMSN₃, hypervalent iodine(III) reagent | 3-(β-Azidoalkyl)quinoxalin-2(1H)-one | C3-Alkylation/Azidation | nih.gov |
Multi-component Reactions for Diverse 2-Hydroxyquinoxaline Analogs
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. In the context of 2-hydroxyquinoxaline, MCRs have been instrumental in the direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one tautomer, leading to a wide array of structurally diverse analogs. These reactions often proceed through radical pathways and allow for the simultaneous formation of multiple new bonds.
A notable example is the three-component reaction that allows for the simultaneous construction of C-C and C-Cl bonds. In a study by Zhang's group in 2021, a green multicomponent transformation of quinoxalin-2(1H)-ones, methyl ketones, and a chlorine source was achieved using a homogeneous ion-exchange resin (Amberlyst 15) as a catalyst under sunlight. This reaction, conducted in water and air, yielded quinoxalinones containing both chloro- and keto-functional groups nih.gov.
Another versatile three-component reaction involves the introduction of a trifluoromethyl group, a common motif in medicinal chemistry. Li and colleagues developed a method for the trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes and sodium triflinate (CF₃SO₂Na), using PhI(OAc)₂ as an oxidant nih.gov. This approach demonstrates good functional group tolerance and provides access to various 3-trifluoroalkylated quinoxalin-2(1H)-ones.
The introduction of cyanoalkyl groups has also been achieved through a three-component system. Baishya and his team reported a K₂S₂O₈-mediated reaction of quinoxalin-2(1H)-ones with azobis(alkylcarbonitrile)s and aryl ethylenes to synthesize 3-cyanoalkyl quinoxalin-2(1H)-ones nih.gov. This method is applicable to a range of substrates and offers a direct route to cyano-functionalized derivatives.
The following interactive data table provides an overview of various multi-component reactions for the synthesis of diverse 2-hydroxyquinoxaline analogs.
| Components | Catalyst/Mediator | Product Type | Key Bonds Formed | Reference |
| Quinoxalin-2(1H)-one, Methyl ketone, Chlorine source | Amberlyst 15, Sunlight | 3-(Chloro-keto-alkyl)quinoxalin-2(1H)-one | C-C, C-Cl | nih.gov |
| Quinoxalin-2(1H)-one, Unactivated alkene, CF₃SO₂Na | PhI(OAc)₂ | 3-(Trifluoroalkyl)quinoxalin-2(1H)-one | C-C, C-CF₃ | nih.gov |
| Quinoxalin-2(1H)-one, Azobis(alkylcarbonitrile), Aryl ethylene (B1197577) | K₂S₂O₈ | 3-(Cyanoalkyl)quinoxalin-2(1H)-one | C-C, C-CN | nih.gov |
| Quinoxalin-2(1H)-one, Styrene, tert-Butyl peroxybenzoate | CuCl | 3-(Alkoxy-alkyl)quinoxalin-2(1H)-one | C-C, C-O | nih.gov |
| Quinoxalin-2(1H)-one, Ketone, tert-Butyl nitrite | CH₃SO₃H | (E)-3-(Oximo-alkyl)quinoxalin-2(1H)-one | C-C, C=N-O | nih.gov |
| Quinoxalin-2(1H)-one, DMSO, Styrene | H₂O₂ | 3-Methylated quinoxalin-2(1H)-one derivatives | C-C | nih.gov |
Mechanistic Investigations of 2-Hydroxyquinoxaline Reactions
Understanding the reaction mechanisms underlying the transformations of 2-hydroxyquinoxaline is crucial for optimizing existing synthetic methods and designing new ones. The majority of mechanistic studies have focused on the C3-H functionalization of its tautomer, quinoxalin-2(1H)-one, particularly in the context of multi-component reactions. These investigations often suggest the involvement of radical intermediates.
For many of the C3-functionalization reactions, a common mechanistic theme is the generation of a radical species that subsequently adds to the C3 position of the quinoxalin-2(1H)-one ring. The nature of the initial radical depends on the specific reagents used. For instance, in the trifluoromethylation reaction using CF₃SO₂Na, the trifluoromethyl radical (•CF₃) is generated and is proposed to be the key intermediate that attacks the quinoxalinone ring nih.gov.
In the case of the three-component arylation with diaryliodonium salts, the proposed mechanism involves the initial decomposition of the diaryliodonium salt to generate an aryl radical. This radical then adds to the C3 position of quinoxalin-2(1H)-one to form a nitrogen-centered radical intermediate. Subsequent oxidation and deprotonation lead to the final 3-arylquinoxalin-2(1H)-one product. The involvement of radical species in these reactions is often supported by radical trapping experiments, for example, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) nih.gov.
The photocatalyzed multi-component reactions also proceed through radical pathways. Under visible light irradiation, a photosensitizer or one of the reactants can be excited to a higher energy state, initiating a single-electron transfer (SET) process to generate radical ions. These radical ions can then participate in a cascade of reactions leading to the final product. For example, in some visible-light-induced three-component reactions, the excited state of quinoxalin-2(1H)-one itself can act as a photosensitizer mdpi.com.
While detailed computational studies, such as Density Functional Theory (DFT) calculations, specifically on the halogenation or multi-component reactions of 2-hydroxyquinoxaline are not extensively reported in the reviewed literature, the available experimental evidence strongly points towards radical-mediated pathways for many of its C3-functionalization reactions. These proposed mechanisms provide a valuable framework for understanding the reactivity of this important heterocyclic scaffold.
Theoretical and Computational Studies on 2 Hydroxyquinoxaline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have been extensively employed to elucidate the electronic characteristics of 2-Hydroxyquinoxaline. scispace.comnih.govrsc.org These studies utilize sophisticated computational models to predict molecular geometry, spectroscopic properties, and various electronic parameters. researchgate.netnih.gov
Density Functional Theory (DFT) has emerged as a primary computational method for studying 2-Hydroxyquinoxaline and its derivatives. researchgate.netdoaj.org The B3LYP hybrid exchange-correlation energy functional is frequently used, often paired with basis sets like 6-311G(d), 6-311G, and 6-311++G to perform calculations. researchgate.netresearchgate.netacs.org These DFT applications are instrumental in optimizing the molecular geometries of various tautomers, calculating their relative stabilities, and predicting spectroscopic data such as FTIR, UV, and NMR spectra. researchgate.netresearchgate.net The theoretical results obtained through DFT generally show good agreement with experimental findings, providing a synergistic approach to structural analysis. researchgate.netacs.org For instance, DFT calculations have been used to determine the standard molar enthalpies of formation in the gaseous phase for 2-hydroxyquinoxaline. acs.org
The electronic properties of 2-Hydroxyquinoxaline are significantly clarified by the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comjmaterenvironsci.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for intramolecular charge transfer. mdpi.comjmaterenvironsci.com For a related derivative, 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, the HOMO-LUMO energy gap was calculated to be 4.39 eV using the B3LYP/6-31G(d,p) level of theory. jmaterenvironsci.com This analysis helps in understanding the electron-donating and accepting capabilities of the molecule. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | N/A in provided sources |
| LUMO Energy | N/A in provided sources |
| HOMO-LUMO Gap (ΔE) | 4.39 (for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one) jmaterenvironsci.com |
Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.netjmaterenvironsci.com This analysis for 2-Hydroxyquinoxaline, typically performed using the B3LYP method, reveals the distribution of electron density across the molecular structure. researchgate.netjmaterenvironsci.com The calculated charges indicate that electronegative atoms, such as nitrogen and oxygen, carry negative charges. jmaterenvironsci.com For example, in the related compound 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, the nitrogen atom N1 was found to carry the largest negative charge. jmaterenvironsci.com This information is vital for understanding the molecule's electrostatic potential and identifying sites susceptible to electrophilic and nucleophilic attack. jmaterenvironsci.com
| Atom | Charge (a.u.) |
|---|---|
| N1 | -0.48 jmaterenvironsci.com |
| N4 | -0.34 jmaterenvironsci.com |
| O10 | -0.45 jmaterenvironsci.com |
Tautomerism and Conformational Analysis of 2-Hydroxyquinoxaline
2-Hydroxyquinoxaline can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. researchgate.netresearchgate.net Tautomerism involves the migration of a proton, leading to isomers that can coexist in equilibrium. acs.org Computational studies are essential for identifying the most stable tautomers and understanding the dynamics of their interconversion. researchgate.netresearchgate.net
Theoretical investigations, particularly those using the DFT B3LYP method with basis sets like 6-311G(d) and 6-311++G**, have been conducted to study the various possible tautomers of 2-Hydroxyquinoxaline. researchgate.netresearchgate.net These studies consistently conclude that the keto form (1H-quinoxalin-2-one) is the most stable tautomer. researchgate.netresearchgate.net The optimized geometries derived from these calculations show that the keto structure corresponds to the minimum energy state, a finding that is in agreement with experimental X-ray data and spectroscopic analysis. researchgate.netresearchgate.net
Intermolecular Interactions and Dimer Formation
Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been employed to investigate the intermolecular interactions and dimerization of 2-hydroxyquinoxaline. These studies have identified two stable dimer forms. The formation of these dimers is a crucial aspect of the compound's behavior in the solid state and in solution.
Computational analyses have shown that one dimer configuration, referred to as dimer A, is significantly more stable than the other, dimer B. The energy difference between these two forms has been calculated to be 15.57 kcal/mol, indicating a strong preference for the arrangement in dimer A. researchgate.net This stability is attributed to the formation of intermolecular hydrogen bonds, which are key in dictating the supramolecular assembly of 2-hydroxyquinoxaline molecules.
In the context of biodegradation, the formation of dimers has been observed as a metabolic product when Bacillus sp. utilizes 2-hydroxyquinoxaline as a carbon and energy source. researchgate.net This suggests that dimerization can also be a relevant process in biological environments.
Spectroscopic Characterization (Theoretical Predictions and Experimental Validation)
Computational methods play a vital role in the analysis and interpretation of the spectroscopic data of 2-hydroxyquinoxaline. By comparing theoretically predicted spectra with experimental results, a synergistic approach is achieved for a more accurate structural analysis of the compound. researchgate.net
FTIR Spectroscopy
The vibrational properties of 2-hydroxyquinoxaline have been extensively studied through a combination of experimental Fourier Transform Infrared (FT-IR) spectroscopy and theoretical calculations. The experimental FT-IR spectra have been recorded in the region of 400–4000 cm⁻¹. researchgate.net
Theoretical calculations, primarily using DFT methods such as B3LYP with basis sets like 6-311++G(d,p), are used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are then often scaled to better match the experimental data, aiding in the detailed assignment of vibrational bands. nih.gov For instance, in a related quinoxaline (B1680401) derivative, the attenuated total reflectance (ATR-FTIR) spectrum showed an N-H band at 3324 cm⁻¹ and a low-intensity C=O band at 1604 cm⁻¹, with the lower frequency of the latter being attributed to intermolecular hydrogen bonding. researchgate.net
The agreement between the calculated and observed frequencies is generally good, which validates the computational models used and provides a solid basis for the interpretation of the experimental spectra. nih.gov This combined approach allows for a confident assignment of the various vibrational modes of the molecule.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Illustrative) | Theoretical Frequency (cm⁻¹) (Illustrative) | Assignment |
| ν(N-H) | ~3324 | - | N-H stretching |
| ν(C=O) | ~1604 | - | Carbonyl stretching |
| Aromatic ν(C=C) | 1637, 1608, 1513.7, 1439.8 | 1609, 1542, 1423 | C=C stretching in benzene (B151609) rings |
Note: The specific experimental and theoretical frequency values can vary depending on the computational method, basis set, and experimental conditions.
UV-Vis Spectroscopy
The electronic absorption properties of 2-hydroxyquinoxaline have been investigated using UV-Vis spectroscopy in conjunction with time-dependent density functional theory (TD-DFT) calculations. researchgate.netnih.gov These studies help in understanding the electronic transitions occurring within the molecule.
Theoretical calculations of the UV-Vis spectrum are performed to predict the absorption wavelengths (λmax) and oscillator strengths (f). scielo.org.za These theoretical spectra are then compared with the experimental spectra recorded in various solvents. mdpi.com For instance, a study on a related compound showed two absorption peaks at 348 and 406 nm, which were in good agreement with the calculated absorption peaks at 342.90 nm (f = 0.2430) and 405.85 nm (f = 0.378). scielo.org.za
The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the charge transfer that occurs within the molecule upon electronic excitation. nih.gov The agreement between the experimental and theoretically simulated spectra is generally satisfactory, confirming the validity of the computational approach. nih.gov
| Parameter | Experimental Value (Illustrative) | Calculated Value (Illustrative) |
| λmax 1 (nm) | 348 | 342.90 |
| λmax 2 (nm) | 406 | 405.85 |
| Oscillator Strength (f) 1 | - | 0.2430 |
| Oscillator Strength (f) 2 | - | 0.378 |
Note: The specific values are illustrative and depend on the solvent and computational details.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-hydroxyquinoxaline, and theoretical calculations are instrumental in interpreting the experimental ¹H and ¹³C NMR spectra. researchgate.netnih.gov The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts. nih.gov
Theoretical ¹H and ¹³C NMR chemical shifts are calculated and then compared with the experimental data. tsijournals.com This comparison aids in the definitive assignment of the resonance signals to specific atoms in the molecule. For example, in a related quinoxaline derivative, the ¹³C NMR spectrum exhibited signals for the C4 (C=O) and C1 (C=N) carbons at δ 176.3 and 152.2, respectively. researchgate.net
The correlation between the calculated and experimental chemical shifts is typically excellent, providing a high degree of confidence in the structural assignments. tsijournals.com This integrated approach of experimental and theoretical NMR studies is crucial for a comprehensive understanding of the molecular structure of 2-hydroxyquinoxaline in solution. researchgate.net
| Atom | Experimental ¹³C Chemical Shift (δ, ppm) (Illustrative) | Theoretical ¹³C Chemical Shift (δ, ppm) (Illustrative) |
| C4 (C=O) | 176.3 | - |
| C1 (C=N) | 152.2 | - |
Note: The specific chemical shift values are illustrative and depend on the solvent and measurement conditions.
Biological and Pharmacological Research of 2 Hydroxyquinoxaline and Its Derivatives
Antimicrobial Activities
Derivatives of 2-hydroxyquinoxaline have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new therapeutic agents. ontosight.airesearchgate.net
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Research has consistently shown that derivatives of 2-hydroxyquinoxaline exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinoxaline (B1680401) derivatives have displayed significant activity against Staphylococcus aureus and Mycobacterium luteum. researchgate.net The introduction of specific substituents to the quinoxaline core can enhance this activity. For example, some 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides have shown high activity against Gram-positive bacteria. mdpi.com
The antibacterial mechanism of some derivatives has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov For example, a quinolone-coupled hybrid, compound 5d , was found to potentially target both bacterial LptA and Top IV proteins, resulting in broad-spectrum antibacterial effects with MIC values ranging from 0.125–8 μg/mL against most tested Gram-positive and Gram-negative strains. nih.gov Additionally, some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, being 5-30 times more effective than the parent compound. nih.gov
Table 1: Antibacterial Activity of Selected 2-Hydroxyquinoxaline Derivatives
| Compound/Derivative | Target Bacteria | Activity/Efficacy | Reference |
| Quinoxaline derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity | researchgate.net |
| 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive bacteria | High activity | mdpi.com |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | MIC values of 0.125–8 μg/mL | nih.gov |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa | 5-30 times more effective than parent compound | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Staphylococcus aureus | Moderate activity |
Antifungal Properties
The antifungal potential of 2-hydroxyquinoxaline derivatives has also been a subject of investigation. ontosight.aimdpi.com Studies have revealed that certain synthesized compounds exhibit significant antifungal activity against various pathogenic fungi, including Candida tenuis and Aspergillus niger. researchgate.net For example, a series of quinoxalinylhydrazide derivatives showed notable antifungal activity, with 29 compounds having EC₅₀ values below 1.00 μg/mL against Rhizoctonia solani. mdpi.com
Furthermore, 3-trifluoromethyl derivatives 27a and 67c demonstrated high antifungal activity comparable to amphotericin B against Candida albicans and Microsporum canis. mdpi.com Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were also found to be active against Candida albicans. nih.gov The presence of a free hydroxyl group at the 8-position and a hydrophilic heterocyclic substituent at the 7-position of the quinoline (B57606) ring appear to be important for antifungal activity. rsc.org
Antiviral Effects (e.g., Herpes virus)
The antiviral properties of quinoxaline derivatives have been explored, particularly against herpesviruses. researchgate.netasianpubs.org One of the most active derivatives, B-220 (2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline), was found to inhibit the replication of herpes simplex virus type 1 (HSV-1), cytomegalovirus, and varicella-zoster virus at concentrations of 1 to 5 microM. researchgate.net The antiviral mechanism of B-220 is thought to occur at the level of viral DNA synthesis. researchgate.net
Additionally, 4-hydroxyquinoline-3-carboxamides (4-HQCs) have demonstrated potent inhibition of herpesvirus polymerases, including those of human cytomegalovirus (HCMV), HSV-1, and varicella-zoster virus (VZV). asm.org These compounds act as competitive inhibitors of nucleoside binding to the viral polymerase. asm.org
Antiparasitic and Antiprotozoal Activities (e.g., Leishmania, Malaria, Trypanosomiasis, Amoebiasis)
Quinoxaline derivatives have emerged as promising candidates in the search for new antiparasitic and antiprotozoal agents. nih.govresearchgate.net Research has shown that these compounds exhibit activity against a range of parasites, including Leishmania, Plasmodium (the causative agent of malaria), Trypanosoma, and Entamoeba histolytica. researchgate.netresearchgate.netrsc.org
For instance, n-butyl and iso-butyl esters of quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives have been evaluated against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov Compound T-167 showed significant giardicidal activity, while compounds T-142 and T-143 were effective against E. histolytica and T. vaginalis, respectively. nih.gov The mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes like triosephosphate isomerase and thioredoxin reductase. nih.gov Furthermore, iodoquinol, a halogenated hydroxyquinoline, is known to interfere with protozoal metabolism. nih.gov
Anticancer and Antitumor Research
The anticancer and antitumor potential of 2-hydroxyquinoxaline and its derivatives is a significant area of pharmacological research. ontosight.ainih.gov These compounds have been shown to inhibit the growth of various cancer cell lines. ontosight.ainih.gov
A variety of quinoxaline derivatives have been synthesized and evaluated for their in vitro antitumor activity against numerous human cancer cell lines, with some showing inhibitory effects at micromolar and even nanomolar concentrations. nih.gov For example, certain N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have demonstrated potent anticancer activity, particularly against prostate cancer cell lines (PC-3). researchgate.net Lanthanide complexes with 8-hydroxyquinoline (B1678124) derivatives have also shown cytotoxicity to several tumor cell lines. nih.gov
Table 2: Anticancer Activity of Selected 2-Hydroxyquinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Efficacy | Reference |
| Benzylamino quinoxaline derivatives (1b-7b ) | Various human cancers | Inhibitory effects at 10⁻⁶ M to 10⁻⁸ M | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides (6d, 6i, 6k, 6l ) | Prostate cancer (PC3) | IC₅₀ values <0.075 µM | researchgate.net |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) | Melanoma (C-32), Breast adenocarcinoma (MDA-MB-231), Lung adenocarcinoma (A549) | High activity, comparable to cisplatin/doxorubicin | mdpi.com |
| 5,7-dibromo-8-hydroxyquinoline (MC-5-2 ) | Breast cancer (MDA-MB-231) | Highest cytotoxicity among tested derivatives | researchgate.net |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1 ) | Breast cancer (MDA-MB-231) | IC₅₀ = 5.49 ± 0.14 μM | rsc.org |
| Bis-derivatives of 8-hydroxyquinoline (4-6 ) | P388 leukemia | Actively antitumorous in survival tests | jst.go.jp |
Mechanisms of Cytotoxicity in Cancer Cells (e.g., ROS generation, DNA damage)
The cytotoxic effects of 2-hydroxyquinoline (B72897) derivatives on cancer cells are attributed to several mechanisms, including the generation of reactive oxygen species (ROS) and the induction of DNA damage. researchgate.netjcancer.org An increase in ROS levels can trigger oxidative stress, leading to tumor cell apoptosis. mdpi.com
Studies have shown that some quinoline derivatives can induce genotoxic and apoptotic effects in breast cancer cells through the generation of intracellular ROS. researchgate.net This increase in ROS can lead to the disruption of the mitochondrial membrane potential and a reduction in intracellular glutathione (B108866) levels. researchgate.net Furthermore, some platinum(II) derivatives of 8-hydroxyquinoline have been found to induce senescence and apoptosis in breast cancer cells by causing significant DNA damage and downregulating the expression of hTERT mRNA. rsc.org ROS-induced DNA damage can activate key regulators of the DNA damage response, such as ATM and ATR, which in turn can activate p53, leading to cancer cell apoptosis. jcancer.org
Hypoxia-Selective Cytotoxicity
The phenomenon of hypoxia, or low oxygen levels, is a characteristic feature of solid tumors, making it a key target for selective anticancer therapies. nih.gov Quinoxaline 1,4-dioxides (QdNOs) have been identified as a class of compounds that exhibit significant cytotoxicity under hypoxic conditions. nih.gov The effectiveness of these compounds is often measured by the hypoxic cytotoxicity ratio (HCR), which compares their toxicity in low-oxygen (anoxic) versus normal oxygen (aerobic) environments. nih.gov
Research into various substituted QdNOs has revealed that their hypoxia-selective toxicity is highly dependent on their chemical structure. nih.gov For instance, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO, known as DCQ, has demonstrated high potency, being effective at a 1 µM dose with an HCR of 100. nih.gov In contrast, its non-chlorinated counterpart, BPQ, showed lower potency and a reduced HCR of 40. nih.gov This suggests that the chlorine atoms at the C-6 and C-7 positions may be crucial for the compound's selective cytotoxicity in hypoxic conditions. nih.gov
Further studies have explored derivatives of quinoxaline-2-carbonitrile 1,4-dioxide, which also show selective cytotoxicity against tumor cells in hypoxic environments. mdpi.com For example, the reductive deamination of certain 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-di-N-oxides leads to more potent 2-quinoxalinecarbonitriles while maintaining or even increasing selectivity. nih.gov Notably, the 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide (5k) was found to be 150 times more potent than the standard tirapazamine. nih.gov Several derivatives in this series have shown HCR values significantly greater than tirapazamine, indicating superior hypoxia-selective cytotoxicity. nih.gov
The strategic modification of the quinoxaline scaffold continues to be a promising avenue for the development of potent and highly selective hypoxia-activated anticancer agents.
Interactive Data Table: Hypoxia-Selective Cytotoxicity of Quinoxaline Derivatives
| Compound | Description | Potency | HCR | Reference |
| DCQ | 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO | 1 µM | 100 | nih.gov |
| BPQ | 2-benzoyl-3-phenyl derivative of QdNO | 20 µM | 40 | nih.gov |
| TMQ | 2,3-tetramethylene derivative of QdNO | Less cytotoxic | 6.5 | nih.gov |
| 2-aceto-3-methyl QdNO | 2-aceto-3-methyl derivative of QdNO | Less cytotoxic | 8.5 | nih.gov |
| 5k | 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide | 150x more potent than tirapazamine | ≥ 200 | nih.gov |
| 5g, 5i | 2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives | - | ≥ 200 | nih.gov |
| 10b | 3-[[(N,N-dimethylamino)propyl]amino]-7-chloro-2-quinoxalinecarbonitrile 1,4-di-N-oxide | 0.4 µM | 250 | nih.gov |
| 10f | 3-[[(N,N-dimethylamino)propyl]amino]-7-trifluoromethyl-2-quinoxalinecarbonitrile 1,4-di-N-oxide | 0.3 µM | 340 | nih.gov |
Antiproliferative Activities
Quinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, making them a subject of extensive research in oncology. ontosight.aiontosight.ai The core quinoxaline structure serves as a versatile scaffold for the development of novel anticancer agents. researchgate.net
A silver(I) complex incorporating a 2-hydroxyquinoxaline ligand has shown good anticancer activity against several human cancer cell lines, including BEL-7404, A549, HepG2, and NCI-H1650, with IC50 values below 15 µg/mL. tandfonline.comtandfonline.com This indicates the potential of metal-based quinoxaline complexes in cancer therapy. tandfonline.comtandfonline.com
Furthermore, novel oxiranyl-quinoxaline derivatives have been synthesized and evaluated for their antiproliferative properties. nih.gov Specifically, certain compounds from the TDAE series exhibited good activity against neuroblastoma cell lines SK-N-SH and IMR-32, with some derivatives showing better cytotoxic activity than the reference compound XK-469. mdpi.com The stereochemistry of these derivatives was found to play a crucial role in their activity, with trans isomers generally displaying better results. nih.gov
Other studies have focused on 2-oxo-3-phenylquinoxaline derivatives, which have shown significant reductions in the viability of colorectal cancer (HCT-116) cells. rsc.org Similarly, new series of researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxalin-4(5H)-one and researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxaline derivatives have exhibited potent antiproliferative activities against MCF-7 and HepG2 tumor cell lines. nih.gov
Interactive Data Table: Antiproliferative Activity of Quinoxaline Derivatives
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |
| Silver(I) complex with 2-hydroxyquinoxaline | BEL-7404, A549, HepG2, NCI-H1650 | IC50 values < 15 µg/mL | tandfonline.comtandfonline.com |
| Oxiranyl-quinoxaline derivatives (TDAE series) | SK-N-SH, IMR-32 (Neuroblastoma) | Compounds 2a, 5a, 6a, 7a, 11a, 11b showed good activity (<30 μM). 11a and 11b were more potent than reference XK-469. | mdpi.com |
| 2-oxo-3-phenylquinoxaline derivatives | HCT-116 (Colorectal) | Compounds 2a and 7j showed significant reductions in cell viability. | rsc.org |
| researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxaline derivatives | MCF-7, HepG2 | Compounds 25d, 25e, 25i, and 27e exhibited the highest activities. | nih.gov |
| 2-substituted-4-amino-6-halogenquinolines | H-460, HT-29, HepG2, SGC-7901 | Most compounds with 2-arylvinyl substituents showed good to excellent activity. Compound 8e was particularly potent. | mdpi.com |
Kinase Inhibition
Quinoxaline derivatives are recognized as a significant class of compounds that can inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg Their ability to act as ATP-competitive inhibitors for a variety of kinases makes them promising candidates for anticancer drug development. ekb.eg
Research has shown that quinoxaline derivatives can selectively inhibit numerous kinases, including but not limited to:
Vascular endothelial growth factor receptor (VEGFR) ekb.eg
Platelet-derived growth factor receptor (PDGFR) ekb.eg
Proto-oncogene tyrosine-protein kinase (Src) ekb.eg
c-Met proto-oncogene (c-Met kinase) ekb.egnih.gov
Epidermal growth factor receptor (EGFR) ekb.egresearchgate.net
Janus kinase receptor (JAK-2) ekb.eg
FMs-related tyrosine kinase 3 (FLT-3) ekb.eg
Cyclin-dependent kinases (CDK1, 2, 4, 6) ekb.eg
A series of novel quinoxaline derivatives were synthesized and showed potent inhibitory activity against the c-Met kinase enzyme. nih.gov These compounds also demonstrated good inhibitory activity against a c-Met overexpressed human gastric cancer cell line. nih.gov
Furthermore, new quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. mdpi.com Two lead compounds, 5c and 5e, were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2 and were able to inhibit the growth of human cancer cell lines with high levels of these kinases. mdpi.com
The development of quinoxaline-based kinase inhibitors is an active area of research, with ongoing efforts to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Interactive Data Table: Kinase Inhibition by Quinoxaline Derivatives
| Kinase Target | Derivative Series/Compound | Key Findings | Reference |
| c-Met | Novel quinoxaline derivatives | Potent inhibitory activity against c-Met kinase and c-Met overexpressed gastric cancer cells. | nih.gov |
| Pim-1/Pim-2 | New quinoxaline derivatives (5c, 5e) | Potent submicromolar dual inhibitors of Pim-1 and Pim-2; inhibited growth of AML and colorectal carcinoma cell lines. | mdpi.com |
| VEGFR-2 | researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxaline derivatives | Compounds 25d, 25e, 25i, and 27e showed prominent inhibitory efficiency with IC50 values in the low nanomolar range. | nih.gov |
| IKKβ | Quinoxaline urea (B33335) analog 84 | Reduced levels of p-IKKβ; more potent than the parent compound in inhibiting NF-κB and pancreatic cancer cell growth. | nih.gov |
| Multiple Tyrosine Kinases | General quinoxaline derivatives | Act as ATP-competitive inhibitors of VEGFR, PDGFR, Src, c-Met, EGFR, JAK-2, FLT-3, and CDKs. | ekb.eg |
Structure-Activity Relationships (SAR) in Anticancer Quinoxalines
The exploration of structure-activity relationships (SAR) is fundamental to optimizing the anticancer properties of quinoxaline derivatives. eurekaselect.commdpi.com These studies provide critical insights into how specific structural modifications influence biological activity, guiding the rational design of more effective therapeutic agents. researchgate.net
For quinoxaline urea analogs targeting IKKβ, SAR studies have led to the identification of compounds with improved potency and oral bioavailability. nih.gov For example, the replacement of certain substituents on the quinoxaline core and the phenyl ring resulted in analogs with significantly enhanced inhibitory activity against TNFα-induced NF-κB and pancreatic cancer cell growth. nih.gov Specifically, a di-substituted analog with meta-Cl and para-F (analog 80) was found to be approximately three times more potent than the initial lead compound. nih.gov
In the context of antiproliferative activity, the introduction of an ethylene (B1197577) linkage between the quinoxaline nucleus and an aryl moiety has been shown to improve activity. mdpi.com The nature and position of substituents on the aryl ring are also critical. For instance, a 4-methoxystyryl group at the C-2 position combined with a dimethylaminoalkylamino substituent at the C-4 position resulted in a highly promising lead compound. mdpi.com
SAR studies on researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxaline derivatives have revealed that the type of substituent at the R¹ position and the nature of the aryl group at the R position significantly impact VEGFR-2 inhibitory activity and cytotoxicity. nih.gov For example, derivatives with a methyl group at R¹ and a p-tolyl or p-chlorophenyl group at R generally exhibited strong activity. nih.gov
The synthetic tractability of the quinoxaline scaffold allows for extensive SAR optimization, which is crucial for developing compounds with desired therapeutic profiles. sdiarticle5.com
Interactive Data Table: SAR Insights for Anticancer Quinoxalines
| Derivative Series | Structural Feature | Impact on Activity | Reference |
| Quinoxaline urea analogs | Substitution on the quinoxaline and phenyl rings | meta-Cl and para-F disubstitution on the phenyl ring increased potency against IKKβ. | nih.gov |
| 2-substituted-4-amino-6-halogenquinolines | Linker between quinoxaline and aryl moiety | An ethylene linkage improved antiproliferative activity. | mdpi.com |
| 2-substituted-4-amino-6-halogenquinolines | Substituents at C-2 and C-4 | A 4-methoxystyryl group at C-2 and a dimethylaminoalkylamino group at C-4 led to high potency. | mdpi.com |
| researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxalines | Substituent at R¹ | A methyl group at R¹ was generally favorable for VEGFR-2 inhibition. | nih.gov |
| researchgate.netekb.egwisdomlib.orgtriazolo[4,3-a]quinoxalines | Substituent at R | A p-tolyl or p-chlorophenyl group at R contributed to strong activity. | nih.gov |
| General Anticancer Quinoxalines | Electron-donating vs. electron-withdrawing groups | Replacement of an electron-releasing group (OCH₃) with an electron-withdrawing group (Cl) decreased activity in one series. | mdpi.com |
Neuropharmacological Studies
Quinoxaline derivatives have emerged as a class of compounds with significant potential in the field of neuropharmacology, exhibiting a range of effects on the central nervous system (CNS). wisdomlib.orgpharmaceuticaljournal.net Their diverse pharmacological properties make them promising candidates for the development of treatments for various neurological and neurodegenerative disorders. ontosight.aieurekaselect.com
Modulation of Neurotransmitter Systems
Research has demonstrated that quinoxaline derivatives can modulate various neurotransmitter systems, which are fundamental to brain function. pharmaceuticaljournal.net One of the key areas of investigation is their interaction with glutamate (B1630785) receptors, particularly the AMPA and NMDA receptors, which play a crucial role in neuronal transmission. pharmaceuticaljournal.net Structure-activity relationship studies on quinoxaline-2,3-diones have identified them as antagonists of Glycine/NMDA and AMPA receptors. pharmaceuticaljournal.net
In addition to the glutamatergic system, some quinoxaline derivatives have shown activity related to other neurotransmitter pathways. For instance, certain quinoxalinone derivatives have been investigated for their effects on behaviors associated with sedation and anxiety, suggesting interactions with GABAergic or other related systems. researchgate.netresearchgate.net One study identified N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide as a potent CNS depressant and anxiolytic agent. researchgate.netresearchgate.net
Furthermore, the potential of quinoxaline derivatives to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, has been explored. researchgate.net This activity is particularly relevant for conditions like Alzheimer's disease, where cholinergic function is impaired. researchgate.net
Potential in Treating Neurological Disorders
The diverse neuropharmacological activities of quinoxaline derivatives translate into significant potential for treating a range of neurological disorders. eurekaselect.com
Alzheimer's Disease: Several studies have highlighted the promise of quinoxaline derivatives in the context of Alzheimer's disease (AD). researchgate.netresearchgate.net Their therapeutic potential stems from a multi-target approach, including:
Neuroprotection: Certain derivatives, such as QX-4 and QX-6, have been shown to enhance neuronal viability and protect against Aβ-induced toxicity. researchgate.net
Antioxidant and Anti-inflammatory Effects: These compounds can reduce intracellular reactive oxygen species (ROS) and downregulate inflammatory cytokines, addressing the oxidative stress and neuroinflammation characteristic of AD. researchgate.net
Cholinesterase Inhibition: As mentioned, the ability to inhibit AChE can help restore cholinergic neurotransmission. researchgate.net
Other Neurological Conditions: The neuropharmacological effects of quinoxaline derivatives extend beyond AD. Studies in animal models have shown that these compounds can influence analgesia, sedation, and psychosis-related symptoms. wisdomlib.org For example, specific quinoxalinone derivatives have demonstrated significant anticonvulsant and anxiolytic effects. researchgate.netresearchgate.net The anxiolytic effect of 6-nitro-1,4-dihydroquinoxaline-2,3-dione was found to be superior to diazepam in one study. researchgate.net
The ongoing research into the neuropharmacological properties of 2-hydroxyquinoxaline and its derivatives continues to uncover their potential as lead compounds for the development of novel therapies for a variety of debilitating neurological disorders. ontosight.aimdpi.com
Interactive Data Table: Neuropharmacological Effects of Quinoxaline Derivatives
| Derivative/Compound | Investigated Effect | Key Findings | Reference |
| Quinoxaline-2,3-diones | Neurotransmitter modulation | Antagonists of Glycine/NMDA and AMPA receptors. | pharmaceuticaljournal.net |
| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | CNS depressant, anxiolytic, anticonvulsant | Most active CNS depressant in its series; showed significant anticonvulsant action. | researchgate.netresearchgate.net |
| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Showed a better anxiolytic effect than diazepam at a 30 mg/kg dose. | researchgate.net |
| 1,2,3,4-tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Showed a comparative anxiolytic effect to diazepam. | researchgate.net |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Showed significant anticonvulsant action. | researchgate.net |
| QX-4 and QX-6 | Neuroprotection (Alzheimer's model) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | researchgate.net |
Anti-inflammatory and Analgesic Properties
Quinoxaline derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic effects. sapub.orgnih.govmdpi.com The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit various inflammatory modulators. nih.gov These include enzymes like cyclooxygenase (COX) and the expression of cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov
Research into specific derivatives has shown promising results. For instance, a series of 2, 3 diphenyl-7-sulfonamide quinoxaline derivatives were synthesized and screened for their anti-inflammatory activity. ijpras.com In this study, derivatives L1, L2, and L5 exhibited activity, with percent inhibition of carrageenan-induced rat paw edema ranging from 2.25% to 22.95%. ijpras.com Furthermore, quinoxaline 1,4-di-N-oxide derivatives have also been identified as having significant anti-inflammatory and antioxidant properties. unav.edu One particular compound, 7b, demonstrated a notable in vivo anti-inflammatory effect of 41%, which is comparable to the standard drug indomethacin (B1671933) (47%). unav.edu The development of new compounds with both anti-inflammatory and antioxidant activities is considered a valuable approach for treating chronic inflammation and related conditions. unav.edu Some quinoxalin-2-one derivatives have also been reported to possess analgesic activities. mdpi.comresearchgate.net
Antidiabetic Effects (e.g., α-Amylase and α-Glucosidase Inhibition)
The investigation of 2-hydroxyquinoxaline and its analogs has revealed significant potential in the management of diabetes through the inhibition of key carbohydrate-digesting enzymes. researchgate.net Specifically, 2-hydroxyquinoline, a structural analog, has shown potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.netmedchemexpress.comalfachemch.comglpbio.com This inhibitory action is crucial for controlling postprandial hyperglycemia. nih.gov
A study investigating 2-hydroxyquinoline and its analogs reported potent inhibition of α-glucosidase and α-amylase. researchgate.netresearchgate.netalfachemch.com The structure-activity relationship (SAR) studies highlighted the critical role of the hydroxyl group on the quinoline ring for this inhibitory activity. researchgate.net For example, 2-hydroxyquinoline displayed strong inhibitory action, while 2-methyl-8-hydroxyquinoline showed weaker inhibition, and 2-methylquinoline (B7769805) had no activity against these enzymes. researchgate.netalfachemch.com
In addition to direct enzyme inhibition, other quinoxaline derivatives have been explored for their hypoglycemic effects. A series of novel quinoxalinone derivatives were designed and evaluated for their potential to lower blood glucose levels. frontiersin.org Compounds 5i and 6b from this series exhibited strong hypoglycemic effects, comparable to the positive control, pioglitazone. frontiersin.org The proposed mechanism for these compounds involves alleviating cellular oxidative stress and modulating the function of glucose transporters like GLUT1, GLUT4, and SGLT2. frontiersin.org Furthermore, the synthesis of novel 2-hydroxy quinoxaline bearing thiazolidinone derivatives has been undertaken with the aim of developing potential antidiabetic agents, which showed promising results in in-vitro evaluations. wjpps.com
Table 1: Inhibitory Activity of 2-Hydroxyquinoline and its Analogs against α-Glucosidase and α-Amylase
| Compound | α-Glucosidase Inhibition IC50 (µg/mL) | α-Amylase Inhibition IC50 (µg/mL) |
|---|---|---|
| 2-Hydroxyquinoline | 64.4 ± 1.7 | 130.5 ± 2.2 |
| 2-Methyl-8-hydroxyquinoline | 90.7 ± 2.5 | 215.4 ± 1.4 |
| 2-Methylquinoline | No Inhibition | No Inhibition |
| Acarbose (Standard) | 66.5 ± 1.5 | 180.6 ± 1.3 |
Data from Lee (2015) researchgate.net
Antioxidant Activities and Oxidative Stress Modulation
Quinoxaline derivatives are recognized for their antioxidant properties. unav.edursc.org The antioxidant potential of these compounds is a significant area of research due to the role of oxidative stress in various diseases. unav.edujocpr.com The main metabolite of the pesticide quinalphos (B1678678), 2-hydroxyquinoxaline (HQO), is an electron-rich molecule that can readily undergo redox reactions, leading to the formation of free radicals and inducing oxidative stress. researchgate.netnih.gov This secondary oxidative damage is considered a key mechanism of its toxicity. researchgate.netresearchgate.net
Studies have demonstrated that 2-hydroxyquinoxaline can photocatalytically destroy antioxidant vitamins such as C and E, as well as biogenic amines. nih.govtandfonline.com This activity highlights its potential to disrupt the body's natural antioxidant defenses. nih.gov Furthermore, research on quinoxaline-1,4-dioxide derivatives has shown their ability to modulate the oxidative status in cancer cell lines by promoting the production of Reactive Oxygen Species (ROS), which can lead to cell damage. nih.gov The antioxidant activity of various quinoxaline derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.orgjocpr.com For instance, certain pyrrolo[2,3-b]quinoxaline derivatives have shown potential as radical scavengers. rsc.org
The interaction of 2-hydroxyquinoxaline and its derivatives with reactive oxygen species (ROS) is a critical aspect of their biological activity. The metabolite 2-hydroxyquinoxaline can induce oxidative stress, and this effect is observed in both light and dark conditions, suggesting it can form reactive intermediates through interaction with redox-active metabolites, particularly free radicals. nih.gov Quinoxaline-1,4-dioxide derivatives have been investigated for their capacity to promote cell damage through the production of ROS. nih.gov This pro-oxidant activity can be harnessed for therapeutic purposes, such as in radiosensitizing cancer cells. nih.gov The generation of ROS by metal-assisted mechanisms has also been observed with copper(II) complexes of 8-hydroxyquinoline derivatives, leading to apoptosis in cancer cells. rsc.org
2-Hydroxyquinoxaline exhibits significant photocatalytic activity, meaning it can facilitate chemical reactions when exposed to light without being consumed in the process. nih.govtandfonline.comnih.gov This is achieved through a process known as organic redox cycling. nih.govtandfonline.com When excited by light, 2-hydroxyquinoxaline can destroy various biomolecules, including antioxidant vitamins and indoleamines like melatonin (B1676174) and serotonin. nih.govtandfonline.comnih.gov
The persistence of 2-hydroxyquinoxaline during these photooxidation reactions is explained by redox cycling. nih.gov This process likely involves the formation of an intermediate organic radical, such as the quinoxaline-2-oxyl radical. nih.govtandfonline.comnih.gov This radical is then regenerated back to 2-hydroxyquinoxaline by abstracting an electron from other molecules, such as indolic radical scavengers, thus continuing the catalytic cycle. nih.gov The photocatalytic actions of 2-hydroxyquinoxaline can lead to the formation of potentially toxic products through dimerization and oligomerization of the target biomolecules. nih.govtandfonline.com
Other Biological Activities
Certain quinoxalinone derivatives have been identified and patented for their antithrombotic activity. sapub.orgmdpi.comresearchgate.netresearchgate.net This suggests their potential application in preventing or treating conditions involving blood clots. Examples of such compounds include 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine. sapub.orgresearchgate.net
Anti-HIV Agents
Quinoxaline derivatives have emerged as a significant class of N-heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including their potential as anti-HIV agents. mdpi.com The human immunodeficiency virus (HIV) weakens the immune system, making the body susceptible to various infections. mdpi.com While several anti-HIV drugs are available, the development of drug resistance is a major obstacle in treatment, necessitating the discovery of new therapeutic agents. mdpi.com
Research has focused on developing quinoxaline derivatives that can act as integrase inhibitors. The HIV integrase enzyme is crucial for the replication of the virus and lacks a functional counterpart in humans, making it an attractive target for drug development. brieflands.com Scientists have designed and synthesized various series of quinoxaline derivatives to test their efficacy against HIV.
In one study, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized and evaluated for their anti-HIV activity. The results indicated that compounds with bulkier substitutions at the C-2 and C-3 positions, as well as those with a fluoro group at these positions, exhibited the most promising anti-HIV properties. mdpi.com Another study focused on new homo acyclic nucleosides, specifically 1-(pent-4-enyl)quinoxalin-2-ones and 2-(pent-4-enyloxy)quinoxalines. While most of the synthesized compounds were inactive against HIV-1 and HIV-2, one compound, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one, showed inhibitory activity against HIV-1. researchgate.net
Furthermore, researchers have explored the potential of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives as anti-HIV agents. By merging the structural scaffolds of salicylhydrazide and 4-quinolone-3-carboxylic acid, a new class of compounds was created. thieme-connect.com The most potent among these, compounds 6d and 7e , demonstrated inhibition rates of 32% and 28%, respectively, at a concentration of 100 μM. thieme-connect.com Docking studies suggested that these compounds bind to the active site of HIV integrase. thieme-connect.com Notably, these compounds did not show significant cytotoxicity at the tested concentrations, highlighting their potential for further development. thieme-connect.com
Similarly, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized. However, these compounds did not show significant anti-HIV-1 activity at concentrations below 100 µM. brieflands.com In another investigation, new 2-hydroxyacetophenone (B1195853) derivatives were synthesized, with the most potent compounds showing EC₅₀ values of 40 and 45 μM against HIV-1 replication without significant cytotoxicity. eurekaselect.com
The introduction of a quinoline moiety on various polyamine backbones has also been explored. Three compounds from this series demonstrated activity against both HIV-1 LAV and HIV-1 BaL strains in infected peripheral blood mononuclear cells. nih.gov
Interactive Data Table: Anti-HIV Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Target/Assay | Key Findings |
| 6-chloro-7-fluoroquinoxalines | Anti-HIV Activity | Bulky substitutions at C-2 and C-3 positions showed the best results. mdpi.com |
| 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one | Anti-HIV-1 and HIV-2 in MT-4 cells | Showed inhibition of HIV-1 with an EC50 value of 0.15 +/- 0.1 microg/ml. researchgate.net |
| 4-hydroxyquinoline-3-carbohydrazides (6d and 7e) | Anti-HIV-1 (NL4-3) in Hela cells | Inhibition rates of 32% and 28% at 100 μM, respectively. thieme-connect.com |
| 2-hydroxyacetophenone derivatives (compounds 7 and 9) | HIV-1 Replication | EC₅₀ values of 40 and 45 μΜ, respectively. eurekaselect.com |
| Hydroxyquinoline-polyamine conjugates (compounds 7, 8, 10) | HIV-1 LAV and HIV-1 BaL strains in PBMCs | Active against both viral strains. nih.gov |
Hepatoprotective and Nephroprotective Effects
Quinoxaline and its derivatives have been investigated for their potential protective effects on the liver (hepatoprotective) and kidneys (nephroprotective).
Studies on quinoline derivatives have shown promise in protecting the liver. For instance, punarnavine, an alkaloid with a structure related to quinolin-4-one, has demonstrated hepatoprotective properties. mdpi.com Another derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), was found to have hepatoprotective effects in rats with liver injury induced by carbon tetrachloride. nih.gov This protection is attributed to its ability to regulate redox homeostasis and inhibit apoptosis. nih.gov Research has also explored the hepatoprotective effects of clofibrate (B1669205) and its siliconized analog against oxidative stress in isolated rat hepatocytes. scholarsresearchlibrary.com
In terms of nephroprotection, studies have explored the effects of various compounds. For example, the aqueous extract of Allium porrum (leek) has been investigated for its nephroprotective potential against kidney damage. uobaghdad.edu.iq Research on the role of ferroptosis, a type of programmed cell death, in acute kidney injury has become a key area of investigation. frontiersin.org Inhibitors of ferroptosis have shown potential in protecting against kidney damage. frontiersin.org Furthermore, the extract of Zea mays L. (corn) silk has demonstrated nephroprotective effects against diclofenac-induced kidney toxicity in rats, suggesting the potential of natural products in mitigating kidney damage. acs.org While direct studies on the nephroprotective effects of 2-hydroxyquinoxaline are limited, the broader class of quinoline derivatives shows potential in this area.
Effects on Animal Weight Gain (Agricultural Applications)
Quinoxaline derivatives have found applications in agriculture, not only as pesticides and herbicides but also as promoters of animal weight gain. wisdomlib.orgmdpi.comresearchgate.net Certain quinoxaline 1,4-dioxides have been used for over five decades to improve feed efficiency in animal husbandry. mdpi.com
The use of these compounds in agriculture extends to controlling plant pathogens. For example, certain quinoxaline derivatives have shown significant antifungal activity against pathogens like Rhizoctonia solani, which causes rice sheath blight. rsc.org They are also used as herbicides and insecticides, demonstrating their versatility in agricultural applications. wisdomlib.orgacs.org The hydrolysis of the insecticide quinalphos, for instance, leads to the formation of 2-hydroxyquinoxaline. pic.intresearchgate.net
Bioremediation and Environmental Studies of 2 Hydroxyquinoxaline
Degradation Pathways of 2-Hydroxyquinoxaline
The breakdown of 2-Hydroxyquinoxaline in the environment is significantly influenced by microbial activity. Several bacterial species have been identified that can utilize 2-HQ as a sole source of carbon and energy, indicating a potential for bioremediation of sites contaminated with this compound. nih.govnih.gov
Researchers have isolated and identified specific bacterial strains capable of degrading 2-Hydroxyquinoxaline. ppe.or.krbiointerfaceresearch.com An aerobic, gram-positive bacterium identified as Bacillus sp. (strain HQ2) was isolated from agricultural soil and demonstrated the ability to use 2-HQ as its only source of carbon and energy. nih.govafricaresearchconnects.com Similarly, a novel aerobic, gram-negative bacterial strain, Ochrobactrum sp. HQ1, was also isolated from Indian agricultural soil and showed the capacity to degrade 2-HQ. nih.govnih.govresearchgate.net
Studies have been conducted to determine the optimal conditions for the degradation of 2-HQ by these bacteria. For Bacillus sp., the optimal conditions were found to be a pH range of 6-8 and a temperature range of 37-45°C. nih.govresearchgate.net For Ochrobactrum sp. HQ1, the optimal conditions were a pH of 7–8 and a temperature of 37–40°C. nih.govnih.govresearchgate.net Both bacterial species were capable of degrading high concentrations of 2-HQ, up to 500 ppm. nih.govnih.gov The degradation efficiency of Ochrobactrum sp. HQ1 was enhanced by the addition of nitrogen sources, which promoted bacterial growth. nih.govnih.govresearchgate.net Conversely, additional carbon sources did not significantly affect the degradation rate by either Bacillus sp. or Ochrobactrum sp. HQ1. nih.govnih.gov
Optimal Conditions for Bacterial Degradation of 2-Hydroxyquinoxaline
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Effective Concentration (ppm) |
|---|---|---|---|
| Bacillus sp. (HQ2) | 6-8 | 37-45 | 500 |
| Ochrobactrum sp. HQ1 | 7-8 | 37-40 | 500 |
Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been instrumental in elucidating the tentative degradation pathways of 2-Hydroxyquinoxaline by both Bacillus sp. and Ochrobactrum sp. HQ1. ppe.or.kr A notable initial step in the degradation pathway for both species involves the dimerization of two 2-Hydroxyquinoxaline molecules. ppe.or.krnih.gov Following this dimerization, further breakdown occurs. ppe.or.kr In the degradation by Ochrobactrum sp. HQ1, a metabolite with a mass-to-charge ratio (m/z) of 207 was identified, which is believed to result from the opening of the pyrazine (B50134) ring in the dimer. ppe.or.krnih.gov Another metabolite with an m/z of 281 was also detected in the culture broth. nih.gov Although both bacterial species exhibit a similar initial dimerization pattern, there are variations in the subsequent fragmentation and intermediate molecules formed. ppe.or.krresearchgate.net
Interaction with Soil Enzymes and Biota
The introduction of 2-Hydroxyquinoxaline into the soil can affect the native microbial populations and their enzymatic activities, which are crucial for maintaining soil fertility. ppe.or.kr The impact of 2-HQ on soil enzymes can vary depending on the soil type. ppe.or.kr For instance, a decrease in dehydrogenase activity was observed in red soil even at a low 2-HQ concentration of 2 ppm. ppe.or.kr The presence of pesticide metabolites like 2-HQ can disrupt the delicate balance of the soil ecosystem. ppe.or.kr Studies have shown that 2-HQ can induce oxidative stress and mutations in various organisms, highlighting its potential to interact with and affect soil biota. ppe.or.krnih.gov
Role as a Pesticide Metabolite (e.g., Quinalphos)
2-Hydroxyquinoxaline is the primary hydrolysis product of the insecticide quinalphos (B1678678). ppe.or.krkoreascience.kr The transformation of quinalphos to 2-HQ can occur through both abiotic and biotic processes in soil, water, and on crops. ppe.or.kr Microbial action is believed to play a role in the pH-independent hydrolysis of quinalphos to 2-HQ. ppe.or.krresearchgate.net Several bacterial species, including Ochrobactrum sp. strain HZM and Bacillus subtilis, have been shown to degrade quinalphos, producing 2-HQ as the main metabolite. ppe.or.krresearchgate.net This transformation is a key step in the environmental fate of quinalphos, as the resulting 2-HQ has its own set of environmental and toxicological properties. ppe.or.krresearchgate.net The hydrolysis of quinalphos can also be influenced by abiotic factors such as pH and the presence of metal oxides like MnO2 and TiO2. ppe.or.krutripoli.edu.ly
Environmental Fate and Persistence
2-Hydroxyquinoxaline is noted for its persistence in the environment. ppe.or.kr Studies have shown that while the parent compound quinalphos may disappear from soils within a couple of weeks, its metabolite, 2-HQ, can accumulate. tandfonline.comresearchgate.net This accumulation is a concern because 2-HQ is considered to be more toxic and persistent than quinalphos itself. ppe.or.kr The environmental fate of 2-HQ is influenced by factors that affect its degradation, such as the presence of competent microorganisms and optimal environmental conditions (pH, temperature). nih.govnih.gov Its stability and potential for accumulation underscore the importance of understanding its bioremediation pathways to mitigate its environmental impact. ppe.or.kr
Applications in Materials Science and Technology
Electroluminescent Materials and OLEDs
While the isomeric 8-hydroxyquinoline (B1678124) and its metal complexes (like Alq3) are famous in the field of Organic Light-Emitting Diodes (OLEDs), research has also extended to other derivatives. researchgate.netcymitquimica.commdpi.com Derivatives of 8-hydroxyquinoline are noted for their applications as electron carriers in OLEDs. cymitquimica.comcdnsciencepub.com For instance, zinc complexes of 8-hydroxyquinoline have been investigated to enhance the luminescent properties of OLEDs due to their high electroluminescence quantum yield and thermal stability. mdpi.com Although direct and extensive research specifically on 2-hydroxyquinoxaline for OLEDs is less common, the broader class of quinoxaline (B1680401) derivatives is recognized for its potential in electroluminescent materials. cusat.ac.in The development of new organic materials, including quinoline (B57606) derivatives, is a significant contribution to electro-optical device technology.
Research into related structures provides insights into potential performance. For example, OLEDs based on bis(8-hydroxyquinoline) zinc derivatives have shown strong yellow electroluminescent emissions. nih.gov Specifically, a device using a ZnStq_OCH3:PVK layer demonstrated a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A. Current time information in Bangalore, IN. The charge-transporting properties are crucial for OLED performance, and enhancing the electron mobility of these materials is a key area of research. figshare.com While these examples are based on the 8-hydroxyquinoline isomer, they highlight the potential of the quinoline framework in electroluminescent applications.
Dyes and Pigments
2-Hydroxyquinoxaline serves as a precursor in the synthesis of various dyes. google.com The quinoxaline structure is a known chromophore, and its derivatives are used in the formulation of coloring matters. A notable application is in the creation of azomethine dyes. For instance, a novel bisazomethine Schiff base synthesized from 3-hydroxyquinoxaline-2-carboxaldehyde and 2,3-diaminomaleonitrile has been reported. cusat.ac.in This dye exhibits positive absorption and fluorescent solvatochromism, along with large Stokes shifts, making it a candidate for applications as a fluorescent and charge transport dye. cusat.ac.in The inherent properties of such dyes are influenced by intermolecular charge-transfer interactions. cusat.ac.in Additionally, azo coloring matters containing 2-hydroxyquinoline (B72897) residues have been developed. google.com
The photophysical properties of these dyes are a subject of detailed study. The fluorescence of quinazolin-4(3H)-one derivatives, which share structural similarities, has been observed in the blue-green region with high quantum yields. researchgate.net The solvatochromism of these compounds—their change in color with the polarity of the solvent—is a key characteristic for their application. cusat.ac.in
Organic Semiconductors and Optoelectronics
Quinoxaline derivatives are being investigated for their semiconducting properties, which are crucial for applications in optoelectronics. These materials can be designed to have specific charge transport characteristics. For example, certain derivatives containing acridine (B1665455) or phenoxazine (B87303) moieties have demonstrated bipolar charge transport, meaning they can conduct both holes and electrons. acs.org
A study on a phenoxazine-containing benzodioxinoquinoxaline derivative reported hole and electron mobilities of 3.2 × 10⁻⁴ and 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, at an electric field of 5.8 × 10⁵ V/cm. acs.org Such bipolar charge-transporting capabilities are highly desirable for efficient charge recombination in optoelectronic devices like OLEDs. acs.org The development of these materials often involves synthesizing donor-acceptor-donor structures to tune their electronic and photophysical properties. acs.org The broader family of quinoxaline derivatives has shown promise in various optoelectronic applications, including photodiodes and optical waveguides. nih.gov
Table 1: Charge Mobility of a Phenoxazine-Containing Benzodioxinoquinoxaline Derivative
| Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | Electric Field (V/cm) |
|---|---|---|
| Hole | 3.2 × 10⁻⁴ | 5.8 × 10⁵ |
| Electron | 1.5 × 10⁻⁴ | 5.8 × 10⁵ |
Data sourced from a study on benzodioxinoquinoxaline derivatives. acs.org
Corrosion Inhibitors
Quinoxaline derivatives have proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. jmaterenvironsci.commdpi.com Their mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, which forms a protective film and slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net This adsorption can occur through physisorption (electrostatic interactions) and chemisorption (chemical bonding between heteroatoms and the metal's empty orbitals). mdpi.comnajah.edu
Several studies have synthesized and evaluated novel quinoxaline derivatives bearing an 8-hydroxyquinoline moiety as corrosion inhibitors. mdpi.comresearchgate.net In one study, two such derivatives, Q1 and Q2, were tested in 1 M HCl solution. The inhibition efficiency increased with concentration, reaching up to 96% for inhibitor Q1 at a concentration of 5 × 10⁻³ mol/L. mdpi.comresearchgate.net Potentiodynamic polarization studies confirmed that these compounds act as mixed-type inhibitors. mdpi.comresearchgate.net The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm. jmaterenvironsci.commdpi.com
Table 2: Performance of Quinoxaline-Based Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Type of Inhibitor | Adsorption Isotherm |
|---|---|---|---|---|
| Q-CH3NHyQ | 10⁻³ | 94.6 | Mixed | Langmuir |
| Q-HNHyQ | 10⁻³ | 90.9 | Mixed | Langmuir |
| Q1 | 5 × 10⁻³ | 96 | Mixed | Langmuir |
| QN-CH3 | 10⁻³ | 89.07 | Cathodic | Langmuir |
| QN-Cl | 10⁻³ | 87.64 | Cathodic | Langmuir |
Data compiled from various studies on quinoxaline derivatives. jmaterenvironsci.commdpi.comimist.ma
Building Blocks for Complex Molecules and Polymers
2-Hydroxyquinoxaline is a versatile building block in organic synthesis, enabling the creation of more complex molecules for a variety of applications, including materials science. chemimpex.comontosight.ai Its structure allows for various chemical transformations to produce functional polymers and coatings. chemimpex.com For instance, 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline is used as a building block for synthesizing low band-gap polymer semiconductor materials. ossila.com The side chains, in this case, octyloxy groups, are added to improve the solubility of the resulting polymer in organic solvents. ossila.com
The synthesis of polymers from bio-based building blocks is a growing area of interest, aiming to create sustainable materials. lcpo.fr While not bio-based itself, the principle of using specific molecular units to construct polymers with desired properties is central to modern polymer chemistry. The 2-hydroxyquinoxaline moiety can be incorporated into polymer backbones to impart specific functionalities. acs.org For example, the synthesis of diblock copolymers containing 8-hydroxyquinoline derivatives has been achieved through techniques like RAFT polymerization, where the hydroxyquinoline-containing block is used as a macro-RAFT agent. acs.org
Sensors (e.g., Anion Sensors)
The development of chemosensors for detecting specific ions is a significant area of research in analytical chemistry and environmental monitoring. Derivatives of 2-hydroxyquinoxaline have been successfully employed in the design of such sensors. A hydrazone derivative of 2-hydroxyquinoline-3-carbaldehyde (B113261) was synthesized and demonstrated the ability to selectively detect both fluoride (B91410) anions in acetonitrile (B52724) and copper cations in a semi-aqueous medium. cdnsciencepub.com
The detection mechanism often relies on a measurable change in the sensor molecule's optical properties, such as color or fluorescence, upon binding with the target ion. In the case of the aforementioned hydrazone sensor, the addition of fluoride ions resulted in a distinct color change from light yellow to bluish-green. cdnsciencepub.com This colorimetric response, along with changes in its UV-vis absorption and fluorescence spectra, allows for the qualitative and quantitative detection of the anion. cdnsciencepub.com The development of fluorescent sensors based on the 2,3-di(1H-2-pyrrolyl)quinoxaline (DPQ) framework has also been reported for anion recognition. core.ac.uk
Solar Cells (e.g., Dye-Sensitized Solar Cells, Organic Solar Cells)
Quinoxaline derivatives are being explored for their potential in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor, and the properties of the dye are critical to the cell's efficiency. A study focused on new 8-hydroxyquinoline derivatives based on quinoxaline-2,3-dione for use as donor-π-acceptor dyes in solar cells. wu.ac.thwu.ac.th
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to predict the electronic and photovoltaic properties of these dyes. wu.ac.thwu.ac.th Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the injection driving force (ΔGinject), and the light-harvesting efficiency (LHE) are calculated to assess the potential performance of these molecules as sensitizers in solar cells. wu.ac.thwu.ac.th While much of the related research has focused on the isomeric 8-hydroxyquinoline derivatives for applications like anode buffer layers in inverted OSCs, the quinoxaline core is a promising scaffold for developing new photovoltaic materials. researchgate.netnih.gov
Advanced Research Techniques and Methodologies
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure and functional groups of 2-hydroxyquinoxaline. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a detector, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights. lehigh.edu
Gas Chromatography-Mass Spectrometry (GC-MS) : This hybrid technique separates individual components of a mixture using gas chromatography and then characterizes them based on their mass-to-charge ratio using mass spectrometry. news-medical.net It is particularly effective for volatile or semi-volatile compounds. hplcvials.com GC-MS provides both qualitative and quantitative data, making it a robust tool for analyzing 2-hydroxyquinoxaline derivatives. news-medical.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique that separates components in a liquid sample under high pressure. ijrpr.com It is suitable for a broader range of compounds than GC, including non-volatile and thermally sensitive molecules. hplcvials.comgentechscientific.com When coupled with detectors like UV-Vis spectrophotometry, HPLC is instrumental in the purification and quantification of 2-hydroxyquinoxaline and its analogues. hplcvials.comijrpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of compounds. lehigh.edu Both ¹H NMR and ¹³C NMR are used to characterize derivatives of 2-hydroxyquinoxaline, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. ijrpr.com For 2-hydroxyquinoxaline derivatives, IR spectra can confirm the presence of key functional groups through their characteristic absorption bands. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a compound, which can be useful for quantitative analysis and for gaining insights into the electronic transitions within the molecule. lehigh.eduijrpr.com
The following table summarizes the key spectroscopic data for a derivative of 2-hydroxyquinoxaline, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide:
| Spectroscopic Technique | Observed Data |
| IR (KBr) | 3446 (N-O-H), 2914 (C-H), 1742 (C=O), 1613 and 1529 (aromatic ring stretch), 1096 (C-N), 966 (N-O), 771 and 745 cm⁻¹ |
| ¹H-NMR (methanol-d₄) | 8.33 (d, J = 10.0 Hz, 1H), 7.93–7.86 (m, 2H), 7.52 (t, J = 15.0 Hz, 1H), 4.02 (s, 3H) |
Table generated from data in source mdpi.com.
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and analysis of 2-hydroxyquinoxaline and its derivatives from complex mixtures. mdpi.com
High-Performance Liquid Chromatography (HPLC) : As a cornerstone of chromatographic separation, HPLC is widely used for its ability to handle a diverse range of analytes, including polar and non-volatile compounds often found in pharmaceutical and biological samples. hplcvials.comlabmanager.com Its high resolution and sensitivity make it ideal for the quantitative analysis and purification of 2-hydroxyquinoxaline compounds. mdpi.comlabmanager.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. news-medical.net It is best suited for volatile and semi-volatile organic compounds. hplcvials.com The technique involves vaporizing the sample and passing it through a column with a gaseous mobile phase, separating components based on their boiling points and interactions with the stationary phase. news-medical.netlabmanager.com
Crystallography
Crystallographic methods, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional atomic structure of crystalline compounds like derivatives of 2-hydroxyquinoxaline. anton-paar.com
The crystallographic data for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide is presented below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 14.4320 (12) Å |
| b | 10.7514 (9) Å |
| c | 13.2728 (11) Å |
| V | 1958.5 (3) ų |
| Z | 8 |
Table generated from data in source mdpi.com.
Biological Assay Development and Screening Platforms
Biological assays are critical for evaluating the biological activity and potency of 2-hydroxyquinoxaline derivatives. casss.org These assays are designed to measure a specific biological response and are essential throughout the drug development process. casss.orgpromega.com.au
The development of a robust bioassay involves ensuring specificity, accuracy, precision, and linearity. promega.com.au For 2-hydroxyquinoxaline compounds, various assays are employed to screen for activities such as antimicrobial, antiprotozoal, and anticancer effects. nih.gov For example, derivatives of 2-hydroxyquinoxaline have been evaluated for their in vitro activity against various bacterial and fungal strains, as well as against parasites like Trypanosoma cruzi. nih.gov The potency of these compounds is often expressed as IC₅₀ values, which represent the concentration required to inhibit a specific biological process by 50%. rsc.org
Molecular Docking and Drug Design Approaches
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (receptor). chemrxiv.org This approach is a cornerstone of structure-based drug design and is frequently used in the development of new drugs based on the 2-hydroxyquinoxaline scaffold. rsc.orgchemrxiv.org
The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. chemrxiv.org The results are scored based on factors like binding energy to identify the most likely and potent interactions. nih.gov For example, molecular docking studies on novel quinoxaline-2(1H)-one derivatives have been used to investigate their binding patterns within the active site of the VEGFR-2 protein, a key target in cancer therapy. rsc.org These studies help in understanding the structure-activity relationships and in designing more effective inhibitors. rsc.org
In vitro and In vivo Experimental Models
In vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) experimental models are crucial for assessing the biological effects of 2-hydroxyquinoxaline derivatives.
In vitro Models : These models, often using cell cultures, are used for initial screening of biological activity. unlp.edu.ar For example, the anticancer effects of quinoline-platinum(II) complexes have been evaluated against human osteosarcoma cells in both 2D (monolayer) and 3D (spheroid) cell culture models. unlp.edu.ar Similarly, the antimicrobial activity of quinoxaline-oxadiazole hybrids derived from 2-hydroxyquinoxaline was assessed against various bacterial and fungal strains in vitro. nih.gov
In vivo Models : Promising compounds identified through in vitro studies are often further evaluated in animal models to understand their effects in a whole organism. unlp.edu.ar For instance, a quinoxaline-based compound, 5l, which showed promising in vitro anti-Trypanosoma cruzi activity, was further tested in a short-term in vivo model in mice infected with T. cruzi. nih.gov Likewise, the antitumor effects of a quinoline-platinum(II) complex were investigated in a xenograft mouse model of osteosarcoma. unlp.edu.ar These studies provide valuable information on the compound's efficacy and behavior in a complex biological system. unlp.edu.armdpi.com
Conclusion and Future Perspectives
Challenges in 2-Hydroxyquinoxaline Research
Research on 2-hydroxyquinoxaline, a versatile heterocyclic compound, is met with several challenges that span its synthesis, purification, and the exploration of its full therapeutic potential. A significant hurdle lies in the synthesis process itself. While methods like the condensation of o-phenylenediamine (B120857) with glyoxylic acid are common, they often result in a mixture of non-selective regioisomers, complicating the isolation of the desired product and increasing production costs. google.com Achieving high purity is another major obstacle. During synthesis, the product can precipitate too quickly, trapping raw materials and byproducts within the crystals. google.com The resulting colored impurities, often from the oxidation of o-phenylenediamine, are difficult to remove. google.com While recrystallization is a standard purification technique, the low solubility of 2-hydroxyquinoxaline in many organic solvents at room temperature and its tendency to decompose or discolor at high temperatures make finding a suitable industrial-scale recrystallization solvent challenging. google.com
Furthermore, the compound's inclination to oxidize and discolor when heated in air, particularly in alkaline solutions, necessitates careful handling, often requiring an inert atmosphere and the use of reducing agents during refining. google.com Beyond synthesis and purification, a comprehensive understanding of its metabolic fate and potential toxicity is crucial for its development as a therapeutic agent. The biodegradation of 2-hydroxyquinoxaline, a metabolite of the pesticide quinalphos (B1678678), is not fully understood, highlighting the need for further research into its environmental impact and microbial degradation pathways. nih.govresearchgate.net
Emerging Avenues for Exploration
Despite the challenges, the field of 2-hydroxyquinoxaline research is ripe with emerging avenues for exploration. The development of more efficient and regioselective synthesis methods is a primary focus. Innovations in synthetic strategies, such as regioselective one-step processes, are being explored to overcome the issue of isomeric mixtures. google.com There is also significant potential in the synthesis of novel derivatives to expand the compound's range of biological activities. ontosight.aisapub.org The functionalization of the 2-hydroxyquinoxaline scaffold, for instance by introducing various substituents, could lead to compounds with enhanced therapeutic properties. mdpi.com
The exploration of its diverse biological activities continues to be a promising area. Research has already demonstrated its potential as an antimicrobial, antifungal, and anticancer agent. ontosight.ai Further investigation into its mechanism of action in these areas could lead to the development of new therapeutic strategies. For example, derivatives of 2-hydroxyquinoxaline have shown promising anti-inflammatory and analgesic properties, warranting further research for the development of new pain relief medications. chemimpex.com Its role in neuroscience is also an area of growing interest, with studies investigating its effects on neurotransmitter systems, which could pave the way for new treatments for neurological disorders. chemimpex.com Moreover, its application in agricultural chemistry as a plant growth regulator presents an opportunity for improving crop resilience and yield. chemimpex.com
Translational Research Potential
The translational research potential of 2-hydroxyquinoxaline and its derivatives is significant, with promising applications in medicine and beyond. Its demonstrated cytotoxic activity against various tumor cell lines positions it as a candidate for the development of new anticancer drugs. imtm.cz The ability of its derivatives to act as selective inhibitors of proteins involved in cancer cell survival, such as Mcl-1, underscores its therapeutic potential. nih.gov Further preclinical and clinical studies are necessary to validate these findings and determine the efficacy and safety of these compounds in cancer treatment.
Beyond oncology, the antimicrobial properties of 2-hydroxyquinoxaline derivatives against a range of bacteria and fungi suggest their potential as new antimicrobial agents, which is particularly relevant in the face of growing antibiotic resistance. ontosight.aisapub.org The development of these compounds into clinically useful drugs will require extensive research into their pharmacokinetic and pharmacodynamic profiles. In addition to its therapeutic applications, 2-hydroxyquinoxaline serves as a valuable building block in materials science for creating functional polymers and coatings. chemimpex.com Its unique chemical properties, including its ability to form complexes with metal ions, open up possibilities for its use in the development of new materials with enhanced properties. ontosight.ai The journey from a laboratory curiosity to a clinically approved therapeutic or a widely used industrial material is long, but the diverse and promising properties of 2-hydroxyquinoxaline make it a compound worthy of continued investigation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Hydroxyquinoxaline, and how can purity be optimized in laboratory settings?
- Methodological Answer : The most common synthesis involves condensation of o-phenylenediamine with glyoxylic acid under acidic conditions (e.g., HCl catalysis). For industrial-scale production, purification via recrystallization (using ethanol/water mixtures) yields high-purity white crystals (>98% by HPLC). A regioselective one-step process has also been patented, utilizing controlled pH (11.8–13.6) and temperature (25–45°C) to minimize byproducts .
Q. What analytical techniques are recommended for characterizing 2-Hydroxyquinoxaline’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm tautomeric forms (keto-enol equilibrium) via H and C NMR in DMSO-d6.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% threshold) with a C18 column and UV detection at 254 nm.
- Mass Spectrometry (MS) : Validate molecular weight (146.15 g/mol) via ESI-MS in positive ion mode .
Q. What molecular mechanisms explain 2-Hydroxyquinoxaline’s biological activity in pharmacological studies?
- Methodological Answer : Its bioactivity stems from inhibition of DNA topoisomerases IIα/IIβ, disrupting DNA replication in rapidly dividing cells (e.g., cancer lines). Mechanistic studies involve:
- Enzyme Assays : Measure ATPase activity inhibition using recombinant topoisomerases.
- Molecular Docking : Simulate binding interactions with TopoII catalytic domains (PDB: 1ZXM) .
Advanced Research Questions
Q. How can researchers experimentally resolve the tautomerization equilibrium of 2-Hydroxyquinoxaline in different solvents?
- Methodological Answer : Combine experimental and computational approaches:
- UV-Vis Spectroscopy : Track tautomeric shifts in solvents like DMSO (enol-dominated) vs. chloroform (keto-dominated).
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences (B3LYP/6-311+G(d,p)) to predict dominant tautomers.
- X-ray Crystallography : Resolve solid-state structures to confirm tautomeric preferences .
Q. What strategies optimize 2-Hydroxyquinoxaline biodegradation in contaminated soils using bacterial strains?
- Methodological Answer : Isolate strains like Ochrobactrum sp. HQ1 (16S rRNA-identified) and optimize conditions:
- Inoculum Density : Use OD600 = 1.0 for maximal degradation.
- Environmental Parameters : Maintain pH 7–8, 37–40°C, and supplement with NHNO to enhance bacterial growth.
- Pathway Analysis : Identify metabolites (e.g., quinoxaline-2,3-diol) via GC-MS to confirm mineralization .
Q. Which analytical methods are most reliable for quantifying 2-Hydroxyquinoxaline in environmental matrices?
- Methodological Answer :
- HPLC-UV : Use a mobile phase of acetonitrile/0.1% formic acid (70:30) with LOD ≈ 0.1 ppm.
- LC-MS/MS : Employ MRM transitions (m/z 147 → 129) for high sensitivity in soil/water samples.
- Spectrophotometry : Monitor degradation kinetics at λ = 280 nm in basic aqueous solutions .
Q. How can contradictory data on 2-Hydroxyquinoxaline’s oxidative stress induction be reconciled?
- Methodological Answer : Address discrepancies via:
- In Vitro Assays : Measure HO generation in cell-free systems (e.g., melatonin oxidation under UV light).
- In Vivo Models : Use Philodina acuticornis (rotifers) to quantify lipid peroxidation (MDA assay) and antioxidant depletion (GSH levels).
- Dose-Response Studies : Differentiate acute vs. chronic toxicity thresholds (e.g., EC = 12.5 μM in Lingulodinium polyedrum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
